

Temsirolimus drug interactions CYP3A4 inducers inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Temsirolimus

CAS No.: 162635-04-3

[Get Quote](#)

Cat. No.: S548071

CYP3A4 Interactions & Dosing Recommendations

The following tables summarize the quantitative effects of CYP3A4 modulators on **Temsirolimus** and its active metabolite, Sirolimus, along with official dose adjustment guidelines.

Table 1: Pharmacokinetic Impact of CYP3A4 Modulators on Temsirolimus

CYP3A4 Modulator	Effect on Temsirolimus (Parent Drug)	Effect on Sirolimus (Active Metabolite)	Clinical Study Context
Enzyme Inducers (e.g., Rifampin, Phenytoin)	Cmax ↓ 36% [1]	Cmax ↓ 65-67%; AUC ↓ 43-56% [1] [2]	Cancer patients & healthy subjects [1]
Strong Inhibitors (e.g., Ketoconazole)	Not significantly affected [2]	AUC ↑ 3.1-fold (simulated) [3]	Based on pharmacokinetic studies [3]

Table 2: Official Dose Adjustment Guidelines

Concomitant Medication	Recommended Temsirolimus Dose Adjustment	Key Precautions
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin)	Reduce dose to 12.5 mg/week . Resume original dose ~1 week after inhibitor discontinuation [4] [3].	Avoid concomitant use if possible. Grapefruit juice should also be avoided [4] [3].
Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine)	Increase dose from 25 mg/week up to 50 mg/week . Resume original dose after inducer discontinuation [4] [3].	Avoid concomitant use if possible. St. John's wort should also be avoided [4] [3].

Experimental Protocols for Interaction Studies

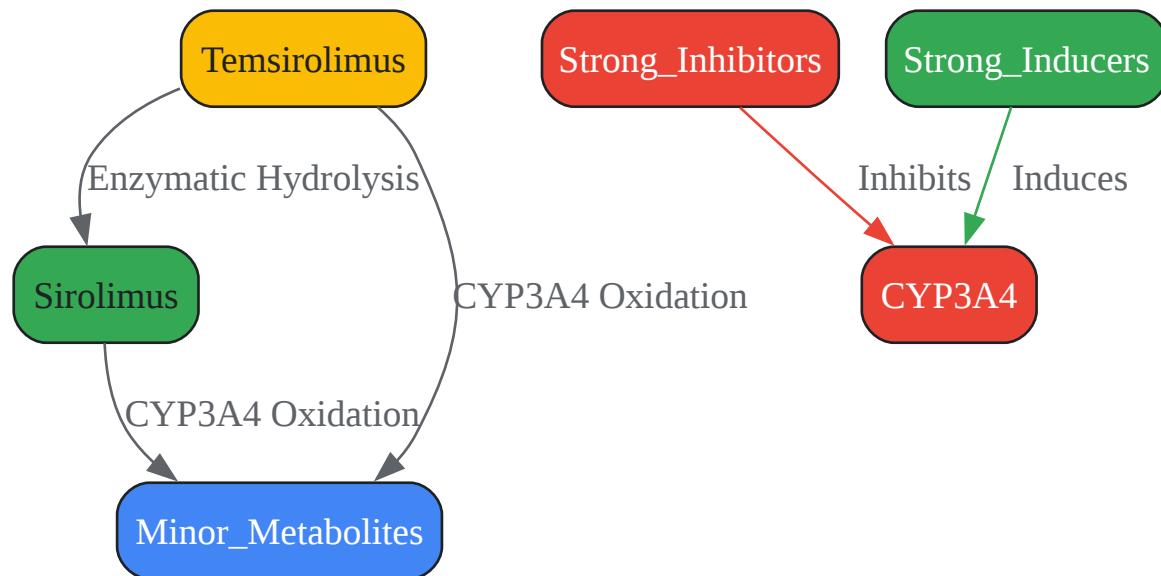
Here are detailed methodologies for key experiments that have been used to characterize these drug interactions.

Protocol 1: Clinical Pharmacokinetic Study of CYP3A4 Inducers

This protocol is based on the clinical trial cited in the search results [1].

- **1. Objective:** To evaluate the effect of a known CYP3A4 inducer (e.g., rifampin) on the pharmacokinetics of intravenously administered **temsirolimus** and its metabolite sirolimus.
- **2. Study Design:**
 - **Population:** Cancer patients or healthy adult subjects.
 - **Dosing:** A single dose or once-weekly intravenous infusion of **temsirolimus** (e.g., 25 mg or 220 mg/m²) is administered with and without concomitant multiple-dose administration of the inducer.
 - **Groups:** A crossover design or parallel groups comparing **temsirolimus** alone vs. **temsirolimus** + inducer.
- **3. Sample Collection:** Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., end of infusion, 0.5, 1, 2, 4, 8, 24 hours) over several days to characterize the concentration-time profile.
- **4. Bioanalysis:**
 - **Sample Processing:** Plasma is separated by centrifugation. Samples are often processed using protein precipitation (e.g., with methanol/ZnSO₄ mixture) [5].

- **Analytical Technique:** Quantify **temsirolimus** and sirolimus concentrations using a validated **LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)** method [5].
- **5. Data Analysis:** Calculate key PK parameters for both **temsirolimus** and sirolimus, including **Cmax (maximum concentration), AUC (Area Under the Curve), and clearance**. Compare parameters between the two study phases to determine the magnitude of the interaction.


Protocol 2: In Vitro Metabolic Stability Assessment

This protocol outlines the enzyme assay used to establish the enzymes responsible for metabolism, as described in the literature [5].

- **1. Objective:** To identify the specific cytochrome P450 enzymes involved in the metabolism of **temsirolimus** and to determine the intrinsic clearance.
- **2. Incubation Setup:**
 - **Enzyme Source:** Human liver microsomes (pooled or from individual genotyped donors) or recombinant CYP enzymes (CYP3A4, CYP3A5, CYP2C8).
 - **Reaction Mixture:** Microsomes, **temsirolimus** (e.g., 1 μ M), NADPH regenerating system (to provide co-factor), and potassium phosphate buffer (pH 7.4).
 - **Controls:** Include negative controls without NADPH.
- **3. Chemical Inhibition:** To confirm the role of specific enzymes, incubations are repeated with the addition of selective chemical inhibitors:
 - **CYP3A inhibitor:** Ketoconazole [5].
 - **CYP2C8 inhibitor:** Montelukast [5].
- **4. Sample Collection & Analysis:** Aliquots of the reaction mixture are taken at serial time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding an organic solvent like acetonitrile or methanol, often with an internal standard. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug (substrate depletion assay) [5].
- **5. Data Analysis:** The in vitro intrinsic clearance (CLint) is calculated from the substrate depletion rate. A significant reduction in clearance in the presence of a specific inhibitor confirms the involvement of that enzyme pathway.

Temsirolimus Metabolism Pathway

The diagram below illustrates the metabolic pathway of **Temsirolimus** and the key sites of CYP3A4 interaction.

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

- **Q1: Why does the active metabolite Sirolimus show a greater interaction effect than the parent drug Temsirolimus?**
 - **A:** While both are CYP3A4 substrates, the conversion of **temsirolimus** to sirolimus is a rapid, non-CYP dependent hydrolysis. The primary route of elimination for the active moiety (sirolimus) is subsequent oxidation by CYP3A4. Therefore, modulating CYP3A4 activity has a more pronounced effect on sirolimus clearance and exposure [2] [4].
- **Q2: Are there any pharmacogenetic factors that influence Temsirolimus/Sirolimus metabolism?**
 - **A:** Yes. The **CYP3A5*3 polymorphism** is a key factor. Patients who are homozygous for this allele (CYP3A5 non-expressers) may have reduced metabolic capacity, potentially leading to higher sirolimus exposure. However, studies indicate that CYP3A4 plays a more dominant role than CYP3A5 in sirolimus metabolism, and the clinical impact of this polymorphism may be modest and requires further large-scale validation [5].
- **Q3: What are the critical safety monitoring parameters when managing these drug interactions?**
 - **A:** Key parameters include:
 - **For Inhibitors (Risk of Toxicity):** Enhanced monitoring for adverse events like mucositis, rash, hyperglycemia, hyperlipidemia, and myelosuppression [4] [3].

- **For Inducers (Risk of Reduced Efficacy):** Closely monitor disease progression and tumor response, as reduced sirolimus levels may compromise antitumor efficacy [1].
- **Routine Labs:** CBC with differential, blood glucose, lipid profile, and renal function should be monitored at baseline and periodically during treatment [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. profile of Pharmacokinetic with concomitant... temsirolimus [pubmed.ncbi.nlm.nih.gov]
2. Intravenous Temsirolimus in Cancer Patients: Clinical ... [sciencedirect.com]
3. by Accord Healthcare Inc. / Intas Pharmaceuticals... Temsirolimus [fda.report]
4. : Uses, Dosage, Side Temsirolimus and More | MIMS Philippines Effects [mims.com]
5. The impact of CYP3A5*3 polymorphism on sirolimus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Temsirolimus drug interactions CYP3A4 inducers inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548071#temsirolimus-drug-interactions-cyp3a4-inducers-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com